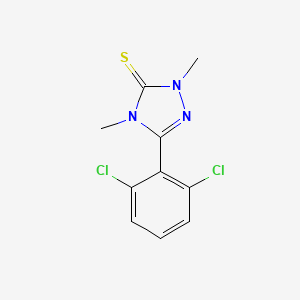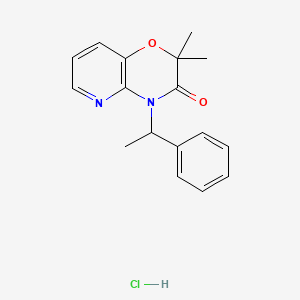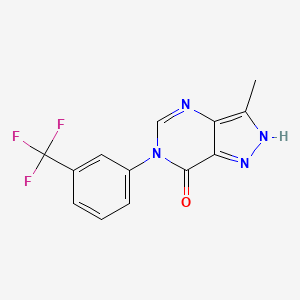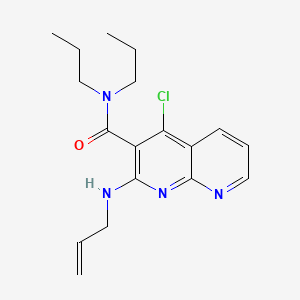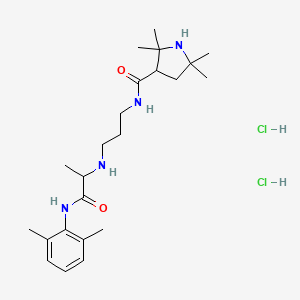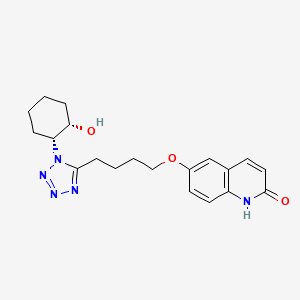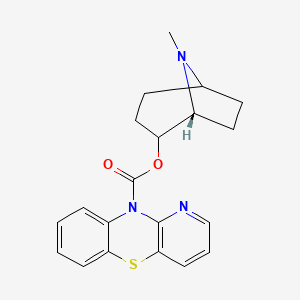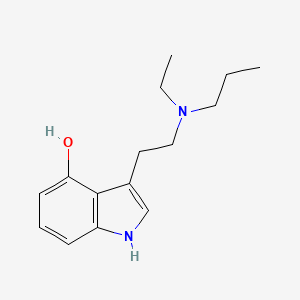
4-HO-Ept
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HO-Ept typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which is a common structure in tryptamines.
Alkylation: The indole core is then alkylated with ethyl and propyl groups to form N-ethyl-N-propyltryptamine.
Hydroxylation: The final step involves the hydroxylation of the indole ring at the 4-position to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its status as a research chemical. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-HO-Ept undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding quinones.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce various reduced forms of the indole ring .
Scientific Research Applications
4-HO-Ept has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationships of tryptamines.
Biology: Researchers investigate its effects on serotonin receptors and other neurotransmitter systems.
Medicine: Potential therapeutic applications include its use as a psychedelic therapy for mental health disorders.
Industry: It is used in the development of new psychoactive substances and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-HO-Ept involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. Upon binding to these receptors, this compound acts as an agonist, leading to altered neurotransmitter release and signaling pathways. This interaction is responsible for its psychedelic effects, including changes in perception, mood, and cognition .
Comparison with Similar Compounds
Similar Compounds
Psilocin (4-HO-DMT): Structurally similar but with different alkyl groups.
4-Hydroxy-N,N-diethyltryptamine (4-HO-DET): Similar structure with diethyl groups.
4-Hydroxy-N,N-dipropyltryptamine (4-HO-DPT): Similar structure with dipropyl groups.
Uniqueness
4-HO-Ept is unique due to its specific ethyl and propyl substitutions, which confer distinct pharmacological properties compared to other tryptamines. Its unique structure allows for different interactions with serotonin receptors, leading to potentially unique therapeutic effects .
Properties
CAS No. |
2595431-59-5 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
3-[2-[ethyl(propyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H22N2O/c1-3-9-17(4-2)10-8-12-11-16-13-6-5-7-14(18)15(12)13/h5-7,11,16,18H,3-4,8-10H2,1-2H3 |
InChI Key |
JQELEPKHBXEAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCC1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


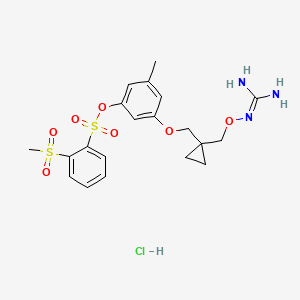

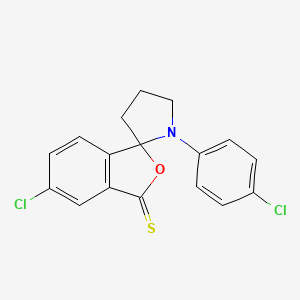
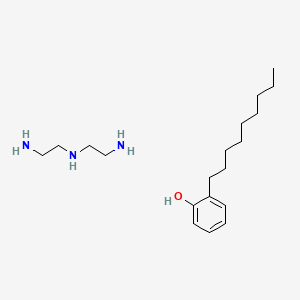
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739893.png)
